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Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical and

photostability characteristics of ATTO 425 azide, a fluorescent probe belonging to the coumarin

dye family. Renowned for its high fluorescence quantum yield, large Stokes shift, and notable

photostability, ATTO 425 is a versatile tool in various bioanalytical applications.[1][2][3][4] The

azide functional group enables its covalent attachment to alkyne-modified biomolecules via

"click chemistry," a highly efficient and bioorthogonal ligation method.[3]

Core Photophysical Properties
ATTO 425 is characterized by its strong absorption and emission in the blue-green region of

the visible spectrum.[2][5] Its rigid molecular structure contributes to its consistent optical

properties across different solvents and temperatures.[6] Key quantitative parameters of ATTO

425 are summarized below.
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Parameter Value Reference

Absorption Maximum (λabs) 439 nm [1][2][5]

Molar Extinction Coefficient

(εmax)
4.5 x 104 M-1 cm-1 [1][5]

Emission Maximum (λfl) 485 nm [1][2][5]

Fluorescence Quantum Yield

(ηfl)
90% [1][5]

Fluorescence Lifetime (τfl) 3.6 ns [1][2][5]

Correction Factor (CF260) 0.19 [1]

Correction Factor (CF280) 0.17 [1]

Application via Azide-Alkyne Cycloaddition ("Click
Chemistry")
ATTO 425 azide is designed for conjugation to molecules containing an alkyne group. This is

typically achieved through one of two primary "click chemistry" pathways: the Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join the azide group of

ATTO 425 with a terminal alkyne on a target molecule, forming a stable triazole linkage.[7][8][9]
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living cells where the cytotoxicity of copper is a concern, SPAAC provides a

bioorthogonal alternative.[1][10] This method uses a strained cyclooctyne, which reacts

spontaneously with the azide without the need for a metal catalyst.[1][11]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling
This protocol is a general guideline for labeling an alkyne-modified biomolecule with ATTO 425
azide.

Preparation of Stock Solutions:

Dissolve the alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an appropriate

buffer (e.g., phosphate buffer, pH 7.0-7.5).[7]

Prepare a 10 mM stock solution of ATTO 425 azide in anhydrous DMSO.

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.[8]

Prepare a 0.5 M stock solution of a reducing agent, such as sodium ascorbate, in water.

This solution must be prepared fresh.[8]

(Optional but recommended) Prepare a 10 mM stock solution of a copper(I)-stabilizing

ligand (e.g., TBTA) in DMSO.[7]
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Labeling Reaction:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the ATTO 425
azide stock solution. A 2-4 fold molar excess of the dye is generally recommended.

Add the ligand solution to the mixture (if used).

Add the copper(II) sulfate solution.[6]

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6] The final

concentrations might be, for example, 50 µM CuSO₄, 250 µM ligand, and 2.5 mM sodium

ascorbate.[6]

Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from

light.

Purification:

Separate the labeled conjugate from unreacted dye and reaction components using size-

exclusion chromatography (e.g., Sephadex G-25 column) or another appropriate

purification method like dialysis or HPLC.[5]

Protocol 2: Characterizing Photostability via
Photobleaching Assay
While ATTO 425 is described as having high photostability, this can be quantified by measuring

its photobleaching rate.[2][3][4][5] This protocol outlines a general method using a fluorescence

microscope.

Sample Preparation:

Prepare a solution of ATTO 425 azide or an ATTO 425-labeled biomolecule in a suitable

buffer (e.g., PBS).

Mount the sample on a microscope slide. For immobilized molecules, a poly-L-lysine

coated surface can be used.
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Imaging Setup:

Use a fluorescence microscope (confocal or epifluorescence) equipped with an

appropriate laser line for excitation (e.g., 445 nm) and emission filters (e.g., 460-510 nm).

Use an objective with a high numerical aperture for efficient light collection.

Photobleaching Experiment (Fluorescence Loss in Photobleaching - FLIP):

Define a region of interest (ROI) within the sample.

Acquire a series of pre-bleach images (e.g., 5-10 frames) using low laser power to

establish the initial fluorescence intensity (Finitial).[12]

Increase the laser power to a high level and continuously illuminate the ROI for a defined

period (e.g., 30-60 seconds).[13]

Switch back to low laser power and acquire a series of post-bleach images over time to

monitor the fluorescence decay.

The fluorescence intensity of the sample will decrease over the course of the high-

intensity illumination.

Data Analysis:

Measure the mean fluorescence intensity within the ROI for each time point.

Plot the normalized fluorescence intensity (Ft / Finitial) against time.

The rate of fluorescence decay is an indicator of the dye's photostability under the specific

experimental conditions. This data can be fit to an exponential decay curve to determine

the photobleaching time constant.
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Workflow for a Photobleaching Measurement Experiment.
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Concluding Remarks
ATTO 425 azide stands out as a robust fluorescent label for sensitive detection and imaging

applications. Its excellent photophysical properties, combined with the versatility of azide-

alkyne click chemistry, make it an invaluable tool for researchers in the life sciences and drug

development. While qualitatively known for high photostability, quantitative characterization

under specific experimental conditions is recommended to ensure the accuracy of

fluorescence-based measurements. The protocols provided herein offer a starting point for the

effective use and characterization of this powerful fluorescent probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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